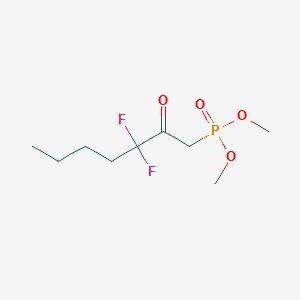![molecular formula C19H35ClO2Si2 B120168 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene CAS No. 103929-85-7](/img/structure/B120168.png)
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is an organic compound characterized by its unique structure, which includes a chloromethyl group and two tert-butyl-dimethylsilyl (TBDMS) protected hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Chloromethylation: The protected benzene derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The TBDMS groups can be removed under acidic or fluoride ion conditions to yield the corresponding diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can range from azides, thiols, ethers, or amines.
Deprotected Diol: Removal of the TBDMS groups yields 3,5-dihydroxybenzyl chloride.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Protecting Group Chemistry: The TBDMS groups are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Biology and Medicine:
Drug Development: The chloromethyl group can be used to introduce various functional groups into biologically active molecules, potentially leading to new drug candidates.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through nucleophilic substitution reactions.
Industry:
Material Science: The compound’s derivatives may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The TBDMS groups protect the hydroxyl functionalities during these reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-3,5-dihydroxybenzene: Lacks the TBDMS protecting groups, making it more reactive but less stable in multi-step syntheses.
1-(Bromomethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Similar structure but with a bromomethyl group, which can be more reactive in nucleophilic substitution reactions due to the better leaving ability of bromine.
Uniqueness: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is unique due to the combination of a reactive chloromethyl group and the protective TBDMS groups, allowing for selective reactions and protection of sensitive hydroxyl groups during complex synthetic procedures.
This compound’s versatility and reactivity make it a valuable tool in organic synthesis, with applications spanning multiple scientific disciplines.
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(chloromethyl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35ClO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMCNJAYSUMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35ClO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

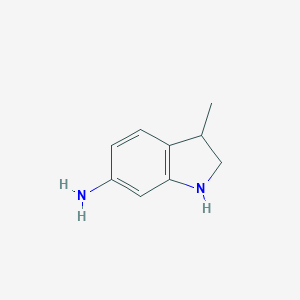

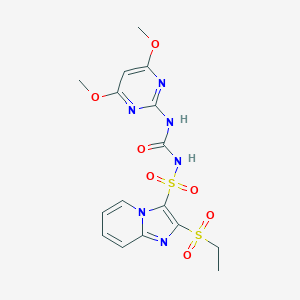

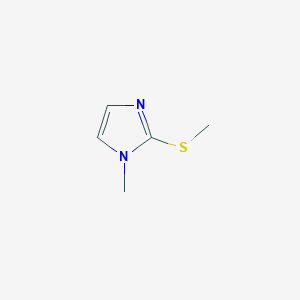
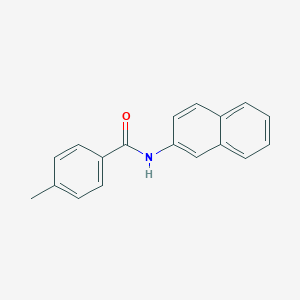
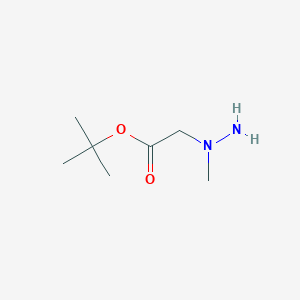
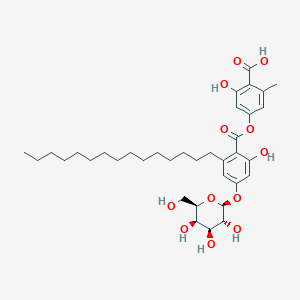
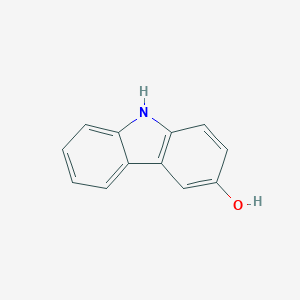
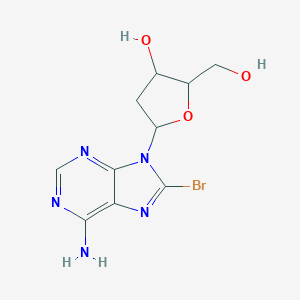
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

